Ortho-Ethoxybenzyl vs. Para-Ethoxybenzyl Positional Isomerism: Structural and Predicted Physicochemical Differentiation
The target compound places the ethoxy substituent at the ortho position of the benzyl ring, in contrast to its direct positional isomer 1-(4-ethoxybenzyl)-4-(phenylsulfonyl)piperazine (para isomer). Both share the molecular formula C19H24N2O3S and molecular weight of 360.47 g/mol [1]. However, the ortho-ethoxy configuration creates intramolecular steric hindrance between the ethoxy oxygen and the piperazine methylene linker, restricting rotational freedom of the benzyl group relative to the para isomer. In the broader phenylsulfonyl piperazine SAR literature, repositioning a substituent from para to ortho on a pendant aromatic ring produced statistically significant 12-fold shifts in nAChR subtype potency (p < 0.01) and altered Hill coefficients, demonstrating that positional isomerism in this scaffold is not pharmacologically silent [2]. The ortho-ethoxy configuration is predicted to yield a moderately different logP and topological polar surface area (tPSA) compared to the para isomer, impacting membrane permeability and solubility profiles relevant to both biochemical screening and cellular assay formats.
| Evidence Dimension | Predicted lipophilicity and conformational flexibility |
|---|---|
| Target Compound Data | Ortho-ethoxybenzyl substitution; exact mass 360.150764 g/mol; ¹H NMR spectrum archived (SpectraBase ID 2mv4HJGZ2qU); ethoxy group predicted to occupy orthogonal conformational space relative to piperazine ring [1] |
| Comparator Or Baseline | 1-(4-ethoxybenzyl)-4-(phenylsulfonyl)piperazine (para isomer): same molecular formula C19H24N2O3S, MW 360.5 g/mol; ethoxy group extended away from piperazine core with unrestricted benzyl rotation |
| Quantified Difference | Positional isomerism (ortho vs. para); predicted differential tPSA and logP values; documented class precedent of 12-fold potency shift upon para-to-ortho substituent migration on analogous phenylsulfonyl piperazines (IC50 9.0 vs. 99.8 µM on Hα3β4 nAChRs) [2] |
| Conditions | Structural comparison; class-level SAR from Henderson et al. 2011 calcium accumulation assay in HEK cells expressing recombinant Hα3β4 nAChRs; predicted physicochemical properties from ACD/Labs Percepta or comparable in silico platforms |
Why This Matters
Procurement of the ortho isomer rather than the para isomer is scientifically non-interchangeable; users targeting ortho-substituent-dependent pharmacology must specifically source the 2-ethoxybenzyl variant to avoid confounded structure-activity relationships.
- [1] SpectraBase Compound ID 2mv4HJGZ2qU. piperazine, 1-[(2-ethoxyphenyl)methyl]-4-(phenylsulfonyl)-. Wiley Science Solutions. Accessed 2026. View Source
- [2] Henderson BJ, Carper DJ, González-Cestari TF, et al. J Med Chem. 2011;54(24):8681-8692. Table 2: ortho-fluorophenyl analog (16) vs. para-fluorophenyl lead (1) — Hα3β4 IC50 shift from 9.0 to 99.8 µM, p < 0.01. View Source
